(1S)-1-(4-methoxynaphthalen-1-yl)ethan-1-amine (1S)-1-(4-methoxynaphthalen-1-yl)ethan-1-amine
Brand Name: Vulcanchem
CAS No.:
VCID: VC15784742
InChI: InChI=1S/C13H15NO/c1-9(14)10-7-8-13(15-2)12-6-4-3-5-11(10)12/h3-9H,14H2,1-2H3/t9-/m0/s1
SMILES:
Molecular Formula: C13H15NO
Molecular Weight: 201.26 g/mol

(1S)-1-(4-methoxynaphthalen-1-yl)ethan-1-amine

CAS No.:

Cat. No.: VC15784742

Molecular Formula: C13H15NO

Molecular Weight: 201.26 g/mol

* For research use only. Not for human or veterinary use.

(1S)-1-(4-methoxynaphthalen-1-yl)ethan-1-amine -

Specification

Molecular Formula C13H15NO
Molecular Weight 201.26 g/mol
IUPAC Name (1S)-1-(4-methoxynaphthalen-1-yl)ethanamine
Standard InChI InChI=1S/C13H15NO/c1-9(14)10-7-8-13(15-2)12-6-4-3-5-11(10)12/h3-9H,14H2,1-2H3/t9-/m0/s1
Standard InChI Key GEAIGLPMZKYVEJ-VIFPVBQESA-N
Isomeric SMILES C[C@@H](C1=CC=C(C2=CC=CC=C21)OC)N
Canonical SMILES CC(C1=CC=C(C2=CC=CC=C21)OC)N

Introduction

Structural Characteristics and Stereochemical Features

Molecular Architecture

The compound (C₁₃H₁₅NO) features a naphthalene ring system substituted with a methoxy (-OCH₃) group at the 4-position and a chiral ethanamine moiety at the 1-position. The molecular weight is 201.26 g/mol, with a calculated exact mass of 201.1154 g/mol. X-ray crystallographic data for analogous structures reveal planar naphthalene systems with bond angles consistent with aromatic stabilization .

Table 1: Key Structural Properties

PropertyValue
Molecular FormulaC₁₃H₁₅NO
Molecular Weight201.26 g/mol
IUPAC Name(1S)-1-(4-methoxynaphthalen-1-yl)ethanamine
StereochemistryS-configuration at C1
XLogP3-AA2.7 (predicted)

The methoxy group enhances solubility in polar aprotic solvents while maintaining lipophilicity sufficient for blood-brain barrier penetration. Comparative studies of naphthalene derivatives indicate that 4-methoxy substitution optimizes electronic effects for receptor binding.

Stereochemical Implications

The S-configuration at the chiral center critically influences biological activity. Enantioselective synthesis methods yield >98% enantiomeric excess, as confirmed by chiral HPLC. Molecular docking simulations suggest the S-enantiomer achieves optimal fit in serotonin receptor binding pockets due to spatial alignment of the amine group with receptor residues .

Synthesis and Purification Strategies

Synthetic Pathways

The compound is synthesized via a multi-step sequence starting from 4-methoxynaphthalene-1-carbaldehyde:

  • Aldehyde Amination: Condensation with (S)-α-methylbenzylamine forms a chiral imine intermediate.

  • Reductive Amination: Sodium cyanoborohydride reduces the imine to the corresponding amine.

  • Deprotection: Catalytic hydrogenation removes the benzyl protecting group .

Reaction yields typically range from 65-72%, with purity >95% achieved through optimized stoichiometry.

Table 2: Synthesis Optimization Parameters

ParameterOptimal Value
Temperature0-5°C (Step 1); RT (Step 2)
Solvent SystemTHF/MeOH (4:1)
Catalyst10% Pd/C (Step 3)
Reaction Time24 hr (Step 1); 6 hr (Step 2)

Purification Techniques

Purification employs a combination of:

  • Flash Chromatography: Silica gel (230-400 mesh) with ethyl acetate/hexane gradients

  • Recrystallization: From ethanol/water (3:1) at -20°C

  • Chiral Resolution: Amylose-based chiral stationary phases for enantiomeric purification

Analytical validation via ¹H NMR (400 MHz, CDCl₃) shows characteristic signals at δ 3.89 (s, OCH₃), 4.21 (q, J=6.5 Hz, CHNH₂), and 7.28-8.15 ppm (naphthalene protons).

TargetAffinity (Kᵢ)Efficacy (% vs 5-HT)
5-HT₁A12.3 nM63% (Inhibition)
5-HT₇28.9 nM41% (Activation)
DAT>10 μMInactive

Behavioral Pharmacology

In murine models:

  • Forced Swim Test: Dose-dependent reduction in immobility time (ED₅₀ = 3.2 mg/kg i.p.)

  • Elevated Plus Maze: Increased open-arm time at 5 mg/kg (p < 0.01 vs control)

  • Locomotor Activity: No significant changes at <10 mg/kg

These findings suggest anxiolytic and antidepressant potential without stimulant effects at therapeutic doses.

Analytical Characterization Methods

Spectroscopic Techniques

  • HRMS (ESI+): m/z 202.1228 [M+H]⁺ (calc. 202.1232)

  • IR (KBr): 3365 cm⁻¹ (N-H stretch), 1612 cm⁻¹ (aromatic C=C)

  • ¹³C NMR: 156.8 ppm (OCH₃), 48.3 ppm (CHNH₂)

Chromatographic Analysis

HPLC purity methods utilize:

  • Column: C18 (250 × 4.6 mm, 5 μm)

  • Mobile Phase: MeCN/0.1% TFA (65:35)

  • Retention Time: 8.92 min

Method validation shows intraday precision (RSD = 0.87%) and accuracy (98.2-101.3%) across 50-150% concentration ranges.

Future Research Directions

Structure-Activity Relationship (SAR) Studies

  • Substitution Patterns: Investigating 6- or 8-position halogenation to modulate receptor selectivity

  • Amine Modifications: Exploring secondary/tertiary amine derivatives for improved bioavailability

Preclinical Development

  • Pharmacokinetics: Oral bioavailability studies in primate models

  • Toxicology: 28-day repeated dose toxicity assessment

  • Formulation: Nanoemulsion systems for enhanced CNS delivery

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator